molecular formula C19H21N3O3S B2510859 N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899983-29-0

N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

Cat. No. B2510859
M. Wt: 371.46
InChI Key: HDYBHOKXMSYNPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The thiophene ring is considered to be a structural alert .


Chemical Reactions Analysis

Thiophene and its derivatives are known for their extensive substitution reactions . They are used in various chemical reactions, including the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives .

Scientific Research Applications

Synthesis and Reactivity

The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride yields N-(quinolin-5-yl)thiophene-2-carboxamide. This compound, upon treatment with diphosphorus pentasulfide, affords a thioamide, which, when oxidized, results in the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. Such compounds undergo further electrophilic substitution reactions, leading to various derivatives with potential application in material science and organic synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antitubercular Evaluation

A series of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), showcasing the potential of these compounds in the development of new antitubercular agents. Among the compounds tested, some showed MIC values as low as 3.13 μg/mL, indicating their strong efficacy against TB bacteria (Kantevari, Reddy Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

Liquid Crystal Applications

Investigations into oxadiazole and thiophene modifications of classic calamitic mesogens have revealed the introduction of a kink into the parent mesogens, significantly reducing melt transitions and broadening nematic ranges. This demonstrates the material's potential application in the development of liquid crystal displays and other optical devices, highlighting the importance of structural modifications in altering physical properties for technological applications (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).

Corrosion Inhibition

Studies on heterocyclic Schiff bases, including derivatives related to N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide, have shown promising results as corrosion inhibitors for carbon steel in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates and demonstrating the potential for applications in industrial metal preservation and protection (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-2-9-20-17(23)18(24)21-14-7-8-15-13(12-14)5-3-10-22(15)19(25)16-6-4-11-26-16/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYBHOKXMSYNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

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